酸性黄3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

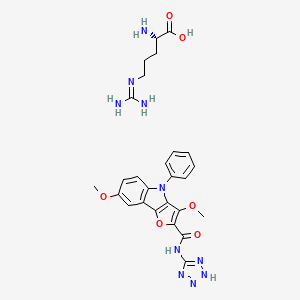

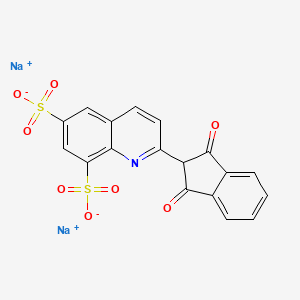

Quinoline Yellow WS is a mixture of organic compounds derived from the dye Quinoline Yellow SS (Spirit Soluble). Owing to the presence of sulfonate groups, the WS dyes are water-soluble (WS). It is a mixture of disulfonates (principally), monosulfonates and trisulfonates of 2-(2-quinolyl)indan-1,3-dione with a maximum absorption wavelength of 416 nm.

科学的研究の応用

光触媒性能

酸性黄3は、光触媒関連の研究で使用されてきました . 具体的には、酸化亜鉛(ZnO)およびネオジムドープ酸化亜鉛(Nd–ZnO)ナノ触媒の光触媒性能評価における試験染料として使用されてきました . 両触媒上でのthis compoundの分解は、一次速度論に従いました .

染料光分解

This compoundは、水性媒体における染料光分解の速度論と熱力学を調査する研究で使用されてきました . This compound染料の分解速度は、温度(50℃まで)と媒体のpH(8)の増加とともに増加することがわかりました .

ヘアカラー

This compoundは、非酸化ヘアカラー製品に、最大で0.5%の頭皮への濃度で使用されます . これは、化粧品業界における一般的な用途です .

毒性評価

This compoundは、毒性評価の対象となっています . これらの評価には、刺激性および腐食性、皮膚感作性、急性毒性、反復投与毒性、生殖毒性、変異原性/遺伝毒性、発がん性、光誘発毒性などの試験が含まれます .

環境影響調査

This compoundは、環境影響調査で使用されてきました . 例えば、水中の染料の分解を研究するために使用されてきました。これは、水質汚染に関連する重要な問題です .

作用機序

Target of Action

Acid Yellow 3, also known as Acid Yellow 54 free acid, primarily targets the Bifunctional purine biosynthesis protein PURH in humans . This protein plays a crucial role in the purine biosynthesis pathway, which is essential for DNA and RNA synthesis.

Mode of Action

It is known that the compound interacts with its target protein, potentially influencing the purine biosynthesis pathway

Biochemical Pathways

Acid Yellow 3 is part of the Pyrazolone family . Pyrazolones are known to affect various biochemical pathways. It is suggested that Acid Yellow 3 might influence the purine biosynthesis pathway due to its interaction with the Bifunctional purine biosynthesis protein PURH .

Pharmacokinetics

It is known that the compound is used in non-oxidative hair coloring products at on-head concentrations of up to 05% .

Result of Action

It is considered safe for use in non-oxidative hair coloring products at the specified concentrations .

Action Environment

The action, efficacy, and stability of Acid Yellow 3 can be influenced by various environmental factors. It is known that Acid Yellow 3 is used in hair coloring products, suggesting that its action may be influenced by factors such as hair type, hair health, and the presence of other chemicals in the hair coloring product .

生化学分析

Biochemical Properties

Acid Yellow 3 is a synthetic water-soluble azo dye . It is used in a variety of applications, including textiles, paper, leather, and plastics In the context of biochemical reactions, Acid Yellow 3 interacts with various biomolecules

Cellular Effects

Acid Yellow 3 is widely used in cosmetic and personal care products due to its bright yellow color . It has been shown to cause skin irritation and allergic reactions in some people . There is also evidence that Acid Yellow 3 may be carcinogenic and have negative effects on the environment

Molecular Mechanism

It is known that Acid Yellow 3 is a dye of the azo class and is used as a pH indicator, with a color change from red to yellow between pH 1.2 and 3.2

Temporal Effects in Laboratory Settings

The Scientific Committee on Consumer Safety (SCCS) considers Acid Yellow 3 safe when used in non-oxidative hair colouring products at on-head concentrations of up to 0.5%

Dosage Effects in Animal Models

The FDA derived an acceptable daily intake of Acid Yellow 3 of 10 mg/kg bw/day, based on a NOAEL of 1000 mg/kg bw/day, corresponding to 2% in the diet . This was based on 2 chronic toxicity and carcinogenicity feeding studies in rats and mice

Metabolic Pathways

It is known that Acid Yellow 3 is a synthetic water-soluble azo dye

Transport and Distribution

It is known that Acid Yellow 3 is a synthetic water-soluble azo dye

Subcellular Localization

It is known that Acid Yellow 3 is a synthetic water-soluble azo dye

特性

CAS番号 |

8004-92-0 |

|---|---|

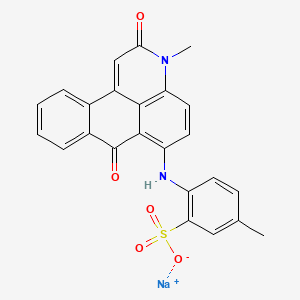

分子式 |

C18H11NO8S2 |

分子量 |

433.4 g/mol |

IUPAC名 |

2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonic acid |

InChI |

InChI=1S/C18H11NO8S2/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27/h1-8,15H,(H,22,23,24)(H,25,26,27) |

InChIキー |

OESPFRYVCUTRKF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)O)S(=O)(=O)O |

外観 |

Solid powder |

Color/Form |

Yellow powde |

| 8004-92-0 1803038-62-1 |

|

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

In water, 1.28X10+5 mg/L at 25 °C (est) In 2-methoxyethanol 10 mg/mL; in ethanol 0.4 mg/mL |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

C.I. acid yellow 3 Colour Index No. 47005 D and C Yellow #10 D and C Yellow No 10 D and C yellow no. 10 D.C. Yellow No. 10 quinoline yellow |

蒸気圧 |

4.11X10-22 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

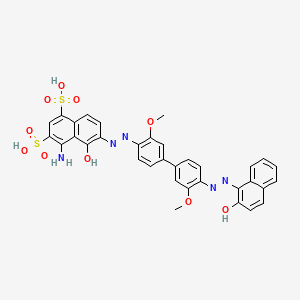

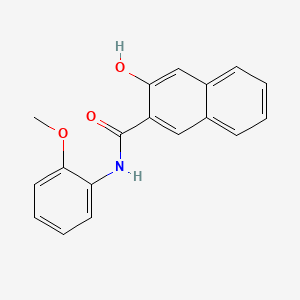

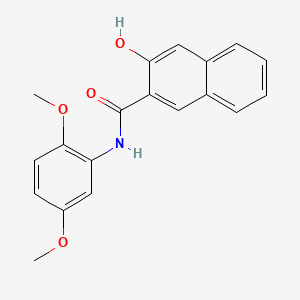

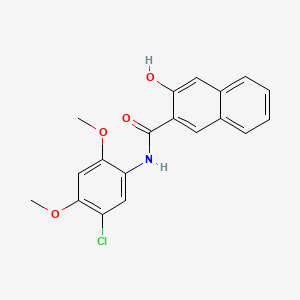

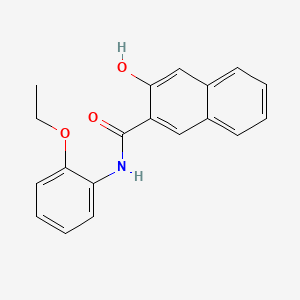

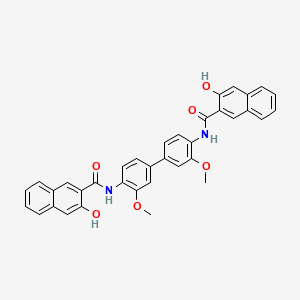

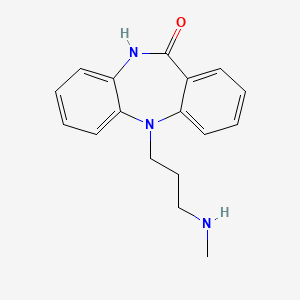

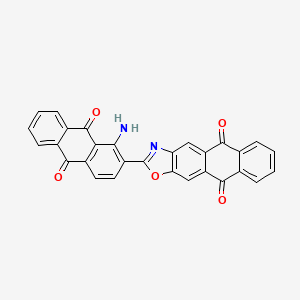

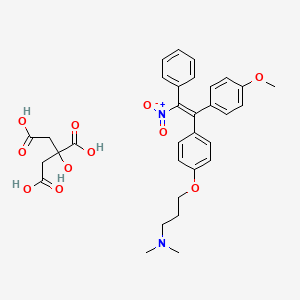

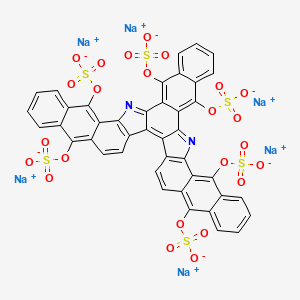

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride](/img/structure/B1668956.png)